molecular formula C19H19N5O5S B2577244 N-(4-acetamidophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 899984-49-7

N-(4-acetamidophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No. B2577244
CAS RN: 899984-49-7
M. Wt: 429.45
InChI Key: GIAKWBCLBKKNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H19N5O5S and its molecular weight is 429.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Coordination Complexes

Research on pyrazole-acetamide derivatives, closely related to the compound of interest, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies demonstrate the effect of hydrogen bonding on the self-assembly process and showcase the antioxidant activity of these complexes. This research opens up avenues for exploring the use of similar compounds in the development of coordination chemistry and potential antioxidant applications (Chkirate et al., 2019).

Novel Synthesis Techniques

The compound under discussion shares a structural similarity with other pyrazole and triazole derivatives. For instance, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine demonstrates innovative approaches in creating compounds with potential bioactivity, indicating the versatility and broad applicability of this chemical framework in drug design and development (Panchal & Patel, 2011).

Antimicrobial and Antitumor Applications

Compounds structurally related to the one , particularly those incorporating triazole, pyrazole, and pyran moieties, have been evaluated for their antimicrobial and antitumor activities. These studies highlight the potential of such compounds in medicinal chemistry, specifically in developing new antimicrobial agents and cancer therapeutics. The exploration of these chemical structures could lead to novel treatments and deepen our understanding of their mechanisms of action (Saravanan et al., 2010; Alqasoumi et al., 2009).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S/c1-12(25)21-13-3-5-14(6-4-13)22-18(27)9-29-17-8-28-15(7-16(17)26)10-30-19-23-20-11-24(19)2/h3-8,11H,9-10H2,1-2H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAKWBCLBKKNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

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